4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a methyl group at the 4th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ketones in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
7-Trifluoromethylquinoline: Lacks the methyl group at the 4th position, leading to variations in reactivity and applications.
1,2,3,4-Tetrahydroquinoline: The absence of both the methyl and trifluoromethyl groups makes it less versatile in certain applications.
Uniqueness
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical properties and enhance its potential for various applications in research and industry.
Properties
CAS No. |
1706459-43-9 |
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Molecular Formula |
C11H12F3N |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H12F3N/c1-7-4-5-15-10-6-8(11(12,13)14)2-3-9(7)10/h2-3,6-7,15H,4-5H2,1H3 |
InChI Key |
CKPIEZAXWHCQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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